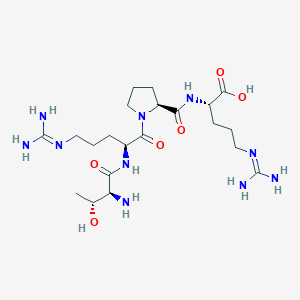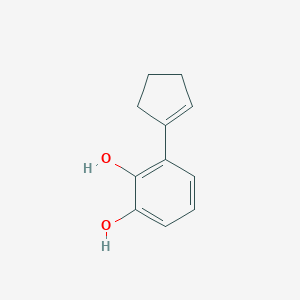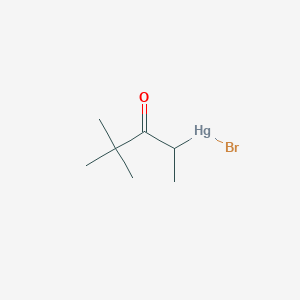
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury: is a chemical compound with the molecular formula C7H13BrHgO It is known for its unique structure, which includes a mercury atom bonded to a bromine atom and a 4,4-dimethyl-3-oxopentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury typically involves the reaction of 4,4-dimethyl-3-oxopentan-2-yl bromide with a mercury(II) salt, such as mercury(II) acetate or mercury(II) chloride, in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form mercury(II) oxide or other mercury-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, with reagents such as sodium hydroxide or potassium cyanide.
Reduction Reactions: Conducted in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, using reducing agents like sodium borohydride.
Oxidation Reactions: Performed in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Products include 4,4-dimethyl-3-oxopentan-2-yl derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include elemental mercury and 4,4-dimethyl-3-oxopentan-2-yl derivatives.
Oxidation Reactions: Products include mercury(II) oxide and other oxidized mercury species.
Scientific Research Applications
Chemistry: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury compounds and their reactivity.
Biology: In biological research, this compound is used to investigate the effects of mercury-containing compounds on biological systems. It serves as a model compound to study the toxicity and biochemical interactions of organomercury species.
Medicine: While not commonly used in medicine, this compound can be used in the development of mercury-based pharmaceuticals and diagnostic agents.
Industry: In industrial applications, this compound is used in the synthesis of other organomercury compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups, such as thiols, in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biochemical effects.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to cysteine residues in proteins, altering their structure and function.
Cell Membranes: It can interact with membrane proteins and lipids, affecting membrane integrity and function.
DNA and RNA: The compound can bind to nucleic acids, potentially interfering with replication and transcription processes.
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of the 4,4-dimethyl-3-oxopentan-2-yl group.
Uniqueness: Bromo(4,4-dimethyl-3-oxopentan-2-yl)mercury is unique due to its specific structure, which includes a bulky 4,4-dimethyl-3-oxopentan-2-yl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other organomercury compounds.
Properties
CAS No. |
62942-37-4 |
|---|---|
Molecular Formula |
C7H13BrHgO |
Molecular Weight |
393.67 g/mol |
IUPAC Name |
bromo-(4,4-dimethyl-3-oxopentan-2-yl)mercury |
InChI |
InChI=1S/C7H13O.BrH.Hg/c1-5-6(8)7(2,3)4;;/h5H,1-4H3;1H;/q;;+1/p-1 |
InChI Key |
DSGDIJYHGQARME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)C(C)(C)C)[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


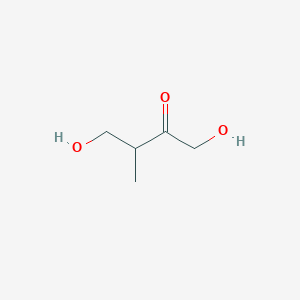
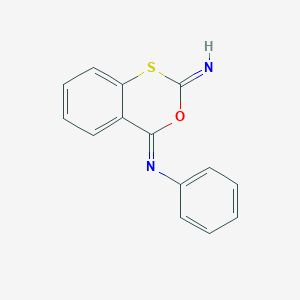
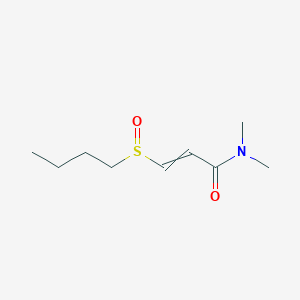
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
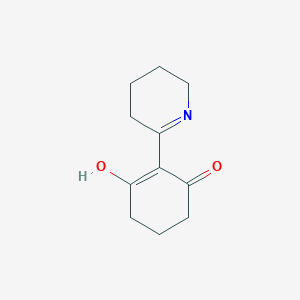
methanone](/img/structure/B14512909.png)
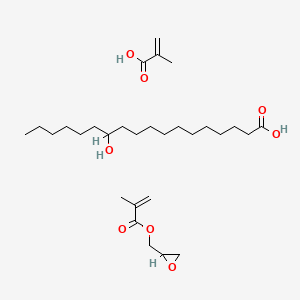
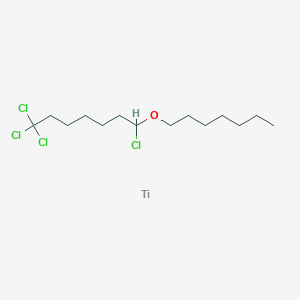
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
